Boc-D-2,3-diaminopropionic acid

Chiral Synthesis Peptide Therapeutics NMDA Receptor Pharmacology

Procure Boc-D-2,3-diaminopropionic acid (Boc-D-Dap-OH) as the chiral building block for synthesizing GluN2-subunit-specific NMDA receptor glycine site agonists. The free β-amine with orthogonally protected α-Boc group enables on-resin site-specific modifications (acylation, conjugation) not possible with Fmoc- or doubly-protected analogs. D-stereochemistry is mandatory for target receptor binding; the L-enantiomer (CAS 73259-81-1) cannot substitute. For cGMP peptide synthesis, specify ≥99% (titration) to meet regulatory impurity thresholds.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 76387-70-7
Cat. No. B557196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-2,3-diaminopropionic acid
CAS76387-70-7
Synonyms76387-70-7; Boc-D-2,3-diaminopropionicacid; Boc-D-Dap-OH; (R)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid; (2R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid; N-alpha-Boc-D-2,3-diaminopropionicacid; AmbotzBAA1179; AC1ODUCM; PubChem14749; AC1Q1MU6; SCHEMBL1742210; KRJLRVZLNABMAT-RXMQYKEDSA-N; MolPort-003-725-376; ACT04320; ZINC2568810; FD1052; MFCD01632072; AKOS005146316; AKOS007930188; CS19314; EBD2213608; N-Boc-(R)-2,3-diaminopropionicacid; AJ-41643; AK-44761; BR-44761
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
InChIKeyKRJLRVZLNABMAT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-2,3-diaminopropionic acid (CAS 76387-70-7) for Precision Peptide Engineering: Core Properties and Procurement Considerations


Boc-D-2,3-diaminopropionic acid (CAS 76387-70-7), also referred to as Boc-D-Dap-OH or N-t-Boc-amino-D-alanine, is a protected, non-proteinogenic D-amino acid derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group and a free β-amino side chain, providing orthogonal reactivity essential for solid-phase peptide synthesis (SPPS) . As a building block, it is used to synthesize potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity .

Boc-D-2,3-diaminopropionic acid (76387-70-7): Stereochemical and Orthogonal Protection Requirements Limit Interchangeability with Analogs


Generic substitution of Boc-D-2,3-diaminopropionic acid (D-configuration) with its L-enantiomer (Boc-L-2,3-diaminopropionic acid, CAS 73259-81-1) or alternative protecting group strategies (e.g., Fmoc-D-2,3-diaminopropionic acid) is not feasible due to profound differences in stereochemical outcomes and orthogonal deprotection compatibility . The D-configuration of this compound directly dictates the three-dimensional architecture of resultant peptides, with inverted chirality leading to altered or abrogated receptor binding and biological activity in downstream applications such as NMDA receptor modulation [1]. Furthermore, the choice of a single Boc protecting group on the α-amine, leaving the β-amine free, provides a distinct orthogonal handle for subsequent site-specific modifications that are incompatible with doubly protected or Fmoc-based analogs in standard SPPS workflows [2].

Quantitative Differentiation of Boc-D-2,3-diaminopropionic acid (76387-70-7) Against Key Comparators for Procurement Decisions


Enantiomeric Purity and Configuration: Quantified Optical Rotation Differentiation from L-Enantiomer

The D-configuration of Boc-D-2,3-diaminopropionic acid, essential for synthesizing GluN2-specific NMDA receptor agonists, is validated by a specific optical rotation of [α]D20 = -6.0° (c=0.5 in 1:1 CH3OH/H2O) . In contrast, its L-enantiomer (Boc-L-2,3-diaminopropionic acid, CAS 73259-81-1) exhibits a positive optical rotation of +6.0° under identical conditions . The use of the incorrect enantiomer will invert the stereocenter, resulting in a diastereomeric product with potentially altered or null biological activity at the target NMDA receptor glycine site [1].

Chiral Synthesis Peptide Therapeutics NMDA Receptor Pharmacology

Orthogonal Protection Strategy: Single Boc Group Enables Site-Specific Functionalization Unavailable in Doubly Protected Analogs

Boc-D-2,3-diaminopropionic acid presents a single Boc-protected α-amine and a free β-amine, a configuration that permits subsequent, site-specific functionalization on the β-amine during SPPS [1]. In contrast, the doubly protected analog Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid (CAS 198544-42-2) has both amines masked, which precludes direct, single-step functionalization at the β-position until after a deprotection step, thereby limiting synthetic flexibility . This orthogonal reactivity is a key advantage in constructing complex, branched peptides or incorporating unique β-side chain modifications .

Solid-Phase Peptide Synthesis Bioconjugation Orthogonal Deprotection

Purity Specifications for cGMP and Analytical Validation: Titration vs. HPLC Purity Standards

Commercially available Boc-D-2,3-diaminopropionic acid is offered with defined purity specifications. One common standard is a minimum purity of ≥99% as determined by titration assay , while other suppliers offer material at 97% purity, which may be validated by HPLC . For procurement in regulated environments (e.g., cGMP peptide manufacturing for clinical trials), the higher purity grade (≥99% by titration) is often mandatory to minimize unknown impurities that could impact yield or final drug substance quality .

Quality Control cGMP Manufacturing Analytical Chemistry

Application-Specific Building Block for GluN2-Subtype Selective NMDA Agonists: Differentiated from Generic Dap Derivatives

Boc-D-2,3-diaminopropionic acid is specifically cited as the key chiral building block for the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, a class of potent NMDA receptor glycine site agonists that exhibit GluN2 subunit-specific activity [1]. While other 2,3-diaminopropionic acid (Dap) derivatives can serve as general chelators or branching units in peptide synthesis, the combination of D-stereochemistry and mono-Boc protection in this specific compound enables the construction of the precise pharmacophore required for GluN2 subtype selectivity, a property not conferred by L-enantiomers or non-protected analogs . The resulting agonists have been characterized in vitro for subunit-specific activity .

Neuroscience NMDA Receptor Drug Discovery

Strategic Procurement and Application Scenarios for Boc-D-2,3-diaminopropionic acid (CAS 76387-70-7)


Synthesis of Stereodefined, GluN2-Selective NMDA Receptor Agonists for Neuroscience Research

Procure Boc-D-2,3-diaminopropionic acid of ≥97% purity as the chiral building block for constructing (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, a class of potent NMDA receptor glycine site agonists with demonstrated GluN2 subunit-specific activity [1]. The D-configuration is critical for achieving the desired pharmacological profile; substitution with the L-enantiomer will result in a different stereoisomer with altered biological properties .

Solid-Phase Peptide Synthesis Requiring Orthogonal β-Amine Functionalization

Utilize Boc-D-2,3-diaminopropionic acid in Fmoc/t-Bu SPPS where the free β-amine side chain is required for on-resin modification, such as acylation, alkylation, or conjugation to a reporter group (e.g., fluorophore, biotin) [1]. This compound provides an orthogonal handle for site-specific functionalization that is not available with fully protected analogs like Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid, thereby streamlining the synthesis of complex, branched peptides .

Development of Novel Peptide-Based Radiopharmaceuticals and Chelators

Incorporate Boc-D-2,3-diaminopropionic acid as a precursor for generating 1,2-diaminopropionic acid (Dap) moieties within peptide sequences [1]. The resulting Dap residue serves as a very strong chelator for the [(99m)Tc(CO)3]+ core, forming small, hydrophilic complexes suitable for diagnostic imaging . This application leverages the compound's orthogonal protection to introduce a powerful metal-binding site at a precise location in the peptide chain, enabling the development of targeted radiopharmaceuticals [2].

cGMP-Compliant Manufacturing of Peptide Drug Substance Intermediates

For large-scale or clinical-grade peptide synthesis, specify Boc-D-2,3-diaminopropionic acid with a purity of ≥99% (by titration) to ensure minimal impurity profiles and meet regulatory requirements for cGMP manufacturing [1]. The higher purity grade reduces the risk of unknown by-products in the final peptide drug substance, which is essential for process validation and regulatory filing .

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